One of the primary applications of 2,4-DFBN in scientific research is as a building block for the synthesis of other chemicals. Its two fluorine atoms and nitrile group (C≡N) make it a versatile starting material for various organic reactions. For example, researchers have used 2,4-DFBN to synthesize:
2,4-Difluorobenzonitrile (CAS number 3939-09-1) is a chemical compound belonging to the class of aromatic nitriles. It is a derivative of benzonitrile, where two fluorine atoms are attached to the benzene ring at the 2nd and 4th positions (para positions) []. This compound is a valuable intermediate in organic synthesis due to its ability to introduce a fluorinated benzonitrile group into target molecules [].
2,4-Difluorobenzonitrile has a planar molecular structure consisting of a benzene ring with two fluorine atoms attached at the para positions and a nitrile group (C≡N) attached to the ring at any carbon position (typically the carbon between the two fluorines) [, ]. The presence of fluorine atoms alters the electronic properties of the molecule. Fluorine is highly electronegative, withdrawing electron density from the ring and making it slightly deactivated towards electrophilic aromatic substitution. However, the nitrile group is a strong electron-withdrawing group, making the para position (relative to the nitrile) the most reactive site for nucleophilic aromatic substitution reactions [].
2,4-Difluorobenzonitrile is primarily used as a building block in organic synthesis. Here are some key reactions involving this compound:
F2C6H3CN + NaN3 -> F2C6H2CN3 + NaF (Eqn. 1)
Irritant